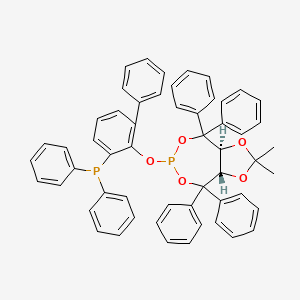
SchmalzPhos
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SchmalzPhos is a specialized ligand used in organometallic chemistry, particularly in catalysis. It is known for its ability to control the regioselectivity and stereoselectivity of various chemical reactions, making it a valuable tool in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
SchmalzPhos is typically synthesized through a series of organic reactions involving phosphorus-containing compounds. The exact synthetic route can vary, but it generally involves the reaction of a phosphorus precursor with other organic molecules under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process may involve continuous flow reactors and other advanced technologies to ensure consistent production quality.
化学反応の分析
Types of Reactions
SchmalzPhos is involved in various types of chemical reactions, including:
Hydrovinylation: This reaction involves the addition of a vinyl group to an alkene, and this compound is known to control the regioselectivity of this reaction.
Substitution Reactions: this compound can participate in substitution reactions where one group in a molecule is replaced by another.
Oxidation and Reduction: While not as common, this compound can also be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Catalysts: Cobalt and other transition metals are commonly used as catalysts in reactions involving this compound.
Solvents: Organic solvents such as toluene or dichloromethane are frequently used.
Temperature and Pressure: Mild to moderate temperatures and pressures are typically employed to ensure the desired reaction pathway.
Major Products
The major products formed from reactions involving this compound are often highly regioselective and stereoselective compounds. For example, in hydrovinylation reactions, this compound helps produce linear 1,4-dienes with high selectivity .
科学的研究の応用
SchmalzPhos has a wide range of applications in scientific research:
Biology: this compound can be used in the synthesis of biologically active compounds, aiding in the development of new drugs and therapies.
Medicine: Its role in the synthesis of pharmaceuticals makes it a valuable tool in medicinal chemistry.
作用機序
The mechanism by which SchmalzPhos exerts its effects involves its interaction with metal catalysts. This compound coordinates with the metal center, influencing the electronic and steric environment of the catalyst. This coordination helps control the regioselectivity and stereoselectivity of the reaction, leading to the formation of the desired product .
類似化合物との比較
Similar Compounds
dppe (1,2-Bis(diphenylphosphino)ethane): Another ligand used in similar catalytic reactions but often leads to different regioselectivity.
dppp (1,3-Bis(diphenylphosphino)propane): Similar to dppe, it is used in hydrovinylation reactions but produces branched products instead of linear ones.
Uniqueness
SchmalzPhos is unique in its ability to produce linear products with high regioselectivity and stereoselectivity, which is not always achievable with other ligands like dppe and dppp .
特性
分子式 |
C55H46O5P2 |
|---|---|
分子量 |
848.9 g/mol |
IUPAC名 |
[2-[[(3aS,8aS)-2,2-dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]oxy]-3-phenylphenyl]-diphenylphosphane |
InChI |
InChI=1S/C55H46O5P2/c1-53(2)56-51-52(57-53)55(44-31-16-6-17-32-44,45-33-18-7-19-34-45)60-62(59-54(51,42-27-12-4-13-28-42)43-29-14-5-15-30-43)58-50-48(41-25-10-3-11-26-41)39-24-40-49(50)61(46-35-20-8-21-36-46)47-37-22-9-23-38-47/h3-40,51-52H,1-2H3/t51-,52-/m0/s1 |
InChIキー |
OQTZCNLBVJLGQD-XWQGWOARSA-N |
異性体SMILES |
CC1(O[C@H]2[C@H](O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)C |
正規SMILES |
CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


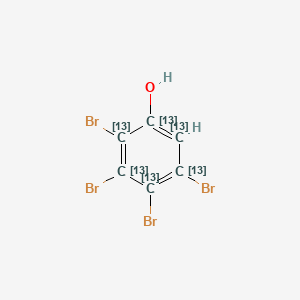
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-homoserine 1,1-dimethylethyl ester](/img/structure/B14078228.png)
![3-[(3S)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B14078231.png)
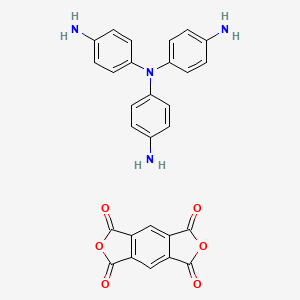
![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-methylphenyl)propanoic acid](/img/structure/B14078238.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078241.png)
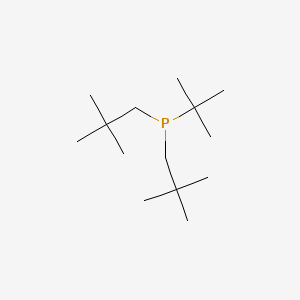
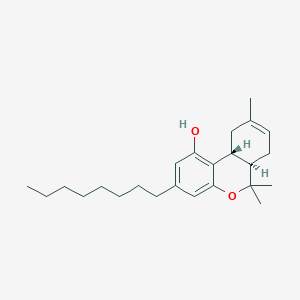
![8-(3-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14078253.png)
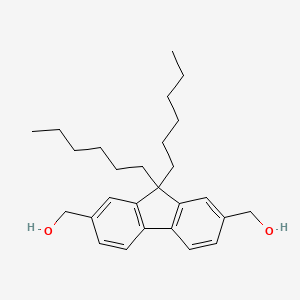



![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078301.png)
